MSX3

Prodrug Design Bioavailability Formulation Development

MSX3 (CAS 261717-23-1) is a water-soluble phosphate ester prodrug designed for parenteral administration, which is rapidly converted in vivo to the active A2A adenosine receptor antagonist MSX-2. MSX3 is a xanthine derivative and is primarily employed as a research tool to investigate the roles of the adenosine A2A receptor in neurological and inflammatory pathways.

Molecular Formula C21H21N4Na2O7P
Molecular Weight 518.4 g/mol
CAS No. 261717-23-1
Cat. No. B1677555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSX3
CAS261717-23-1
SynonymsMSX-3;  MSX 3;  MSX3; 
Molecular FormulaC21H21N4Na2O7P
Molecular Weight518.4 g/mol
Structural Identifiers
SMILESCN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)([O-])[O-])CC#C)C=CC3=CC(=CC=C3)OC.[Na+].[Na+]
InChIInChI=1S/C21H23N4O7P.2Na/c1-4-11-25-20(26)18-19(24(21(25)27)12-6-13-32-33(28,29)30)22-17(23(18)2)10-9-15-7-5-8-16(14-15)31-3;;/h1,5,7-10,14H,6,11-13H2,2-3H3,(H2,28,29,30);;/q;2*+1/p-2/b10-9+;;
InChIKeyZYVZWCILYQDHNU-TTWKNDKESA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MSX3 (CAS 261717-23-1): Baseline Properties and Pharmacological Class


MSX3 (CAS 261717-23-1) is a water-soluble phosphate ester prodrug designed for parenteral administration, which is rapidly converted in vivo to the active A2A adenosine receptor antagonist MSX-2 . MSX3 is a xanthine derivative and is primarily employed as a research tool to investigate the roles of the adenosine A2A receptor in neurological and inflammatory pathways . As a selective antagonist, it is functionally distinct from non-selective adenosine receptor blockers like caffeine and is specifically engineered to overcome the poor aqueous solubility of its parent compound, MSX-2 .

MSX3 (261717-23-1): Why Simple Substitution with Other A2A Antagonists or Prodrugs is Unreliable


Generic substitution among A2A adenosine receptor antagonists is scientifically unsound due to critical differences in solubility, bioavailability, and functional selectivity profiles. While the active moiety MSX-2 exhibits high affinity and selectivity for the A2A receptor, its poor water solubility limits its direct use in many in vivo paradigms . The phosphate prodrug MSX3 was specifically developed to address this limitation, enabling intravenous administration and consistent systemic exposure . Furthermore, functional outcomes can vary significantly among different A2A antagonists, as demonstrated by divergent effects on behavioral paradigms when compared to agents like istradefylline or ANR 94 . These key distinctions, quantified in the following sections, necessitate precise compound selection for reproducible and interpretable experimental results.

MSX3 (CAS 261717-23-1) Quantitative Differentiation: A Comparator-Based Evidence Guide


Superior Aqueous Solubility vs. Active Parent Compound MSX-2

A primary limitation for the use of the high-affinity A2A antagonist MSX-2 in vivo is its poor water solubility. The development of the phosphate prodrug MSX3 directly addresses this by enabling water solubility exceeding 5 mg/mL under mild warming, a formulation-critical improvement over MSX-2 . The disodium salt form of MSX3 (CAS 261717-23-1) further enhances its solubility in aqueous environments, making it suitable for intravenous and local injection protocols .

Prodrug Design Bioavailability Formulation Development

Differential Functional Selectivity in Operant Behavior vs. Istradefylline (KW6002)

In a study directly comparing the effects of A2A antagonists on operant behavior, both MSX3 and the clinically approved drug istradefylline (KW6002) were tested under fixed-interval (FI-240 sec) and fixed-ratio (FR20) reinforcement schedules. While both drugs increased low-rate responding on the FI-240 sec schedule, they diverged in their effects on high-rate FR20 responding. MSX3 did not suppress FR20 lever pressing at any tested dose, whereas istradefylline showed a tendency to increase FR20 responding at moderate doses, indicating a functional distinction between these two A2A antagonists .

Behavioral Pharmacology Effort-Related Choice A2A Antagonist Comparison

Demonstrated Neuroprotective Efficacy vs. ANR 94 in a Parkinson's Disease Model

In a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, the neuroprotective effects of two different A2A receptor antagonists were compared. Chronic treatment with MSX3 alone significantly reduced the toxin-induced loss of dopaminergic neurons in the substantia nigra pars compacta. In contrast, the A2A antagonist 8-ethoxy-9-ethyladenine (ANR 94), when administered alone, did not provide this neuroprotective benefit . This highlights that neuroprotective efficacy is not a universal class effect among A2A antagonists.

Neuroprotection Parkinson's Disease 6-OHDA Lesion

Complete Reversal of Inflammatory Hyperalgesia vs. Other Subtype-Selective Antagonists

A comparative study evaluated the effects of selective antagonists for all four adenosine receptor subtypes (A1, A2A, A2B, A3) on inflammatory hyperalgesia. The A2A-selective antagonist MSX3, when administered systemically, was uniquely effective among the panel, totally eliminating inflammatory hyperalgesia at a dose of 10 mg/kg . While A2B and A3 antagonists showed some efficacy in reducing inflammatory pain, only MSX3 achieved complete reversal in this model, underscoring the dominant role of the A2A receptor in this specific pathophysiological process and the potency of MSX3.

Inflammation Hyperalgesia Adenosine Receptor Subtypes

MSX3 (261717-23-1): Primary Research and Preclinical Application Scenarios Based on Quantitative Evidence


In Vivo Neuroprotection and Parkinson's Disease Modeling

Investigators using the 6-OHDA lesion model of Parkinson's disease should select MSX3 for studies of A2A-mediated neuroprotection. Evidence shows that chronic MSX3 treatment significantly reduces dopaminergic neuron loss, an effect not observed with the comparator A2A antagonist ANR 94 . This makes MSX3 a validated tool for assessing neuroprotective strategies and combination therapies in preclinical PD research.

Behavioral Pharmacology of Effort and Motivation

For studies examining the role of A2A receptors in effort-related choice and psychomotor slowing, MSX3 provides a functionally distinct profile. Unlike istradefylline, MSX3 does not alter high-rate operant behavior (FR20 responding), allowing for a more selective interpretation of its effects on low-rate, effortful tasks (FI-240 sec) . This is critical for disentangling motor stimulation from motivational processes in models of anergia or depression.

Inflammatory Pain and Hyperalgesia Research

MSX3 is the preferred research compound for inducing complete and selective blockade of A2A receptors in inflammatory pain models. A comparative study demonstrated that at a dose of 10 mg/kg, MSX3 totally eliminated carrageenan-induced hyperalgesia, a level of efficacy not matched by antagonists of other adenosine receptor subtypes . This ensures a robust and definitive phenotypic outcome in pain research.

Parenteral Formulation and Microinfusion Studies

The superior water solubility of MSX3 (>5 mg/mL) directly enables its use in intravenous and local brain microinfusion studies where the poorly soluble parent compound MSX-2 cannot be used reliably . This formulation advantage reduces experimental variability associated with non-aqueous solvents and ensures accurate, localized delivery of the active antagonist following in situ cleavage by phosphatases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for MSX3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.